ABT 239 tartrate
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Overview
Description
ABT 239 tartrate is a selective inhibitor of the histamine H3 receptor. It is a novel drug that has been extensively studied in the field of neuroscience. The drug has been found to have potential therapeutic applications in the treatment of a variety of neurological disorders such as Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.
Scientific Research Applications
Neurological and Cognitive Disorders Treatment : ABT-239 has been investigated for its potential to treat neurological and cognitive disorders. Its ability to enhance central neurotransmitter release makes it a promising candidate for such treatments. The drug exhibits high affinity for human and rat H3 receptors and demonstrates potent antagonistic properties in vitro and in vivo (Esbenshade et al., 2005).
Impact on Cognitive Function Under Stress : Research on ABT-239 has shown its potential to modulate cognitive function under stress. It was tested as a prophylactic agent in stress-induced memory impairments in rats, demonstrating the ability to alleviate spatial memory impairments and cognitive deficits induced by restraint stress (Trofimiuk et al., 2021).
Potential for Alzheimer’s Disease Treatment : ABT-239 has been suggested as a potential therapeutic for Alzheimer’s disease (AD). Its mechanism of increasing neurotransmitter release might activate signaling pathways relevant to cognition and neuroprotection, such as increased phosphorylation of CREB and the inhibitory residue of GSK3β, which are important factors in cognitive function and AD pathology (Bitner et al., 2011).
properties
CAS RN |
460748-71-4 |
---|---|
Product Name |
ABT 239 tartrate |
Molecular Formula |
C26H28N2O7 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile |
InChI |
InChI=1S/C22H22N2O.C4H6O6/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18;5-1(3(7)8)2(6)4(9)10/h4-9,13-14,16H,2-3,10-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m11/s1 |
InChI Key |
NISULOSDVFYWIH-NUFNRNBZSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N.C(C(C(=O)O)O)(C(=O)O)O |
synonyms |
4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile Tartrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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